4-Chloro-5-fluoroquinoline

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

4-Chloro-5-fluoroquinoline (CAS 1229037-03-9) is a dual-halogenated quinoline building block featuring orthogonal reactivity: the 4-chloro substituent enables nucleophilic aromatic substitution (SₙAr) while the 5-fluoro group remains intact, preserving a handle for downstream functionalization. This unique substitution pattern supports cascade chlorine-fluorine reactions with binucleophiles to construct polycyclic libraries in one pot—transformations impossible with mono-halogenated analogs. Derivatives exhibit sub-10 nM EGFR T790M/C797S double-mutant potency with >12-fold selectivity over wild-type, making this scaffold critical for NSCLC resistance programs. The 5-fluoroquinoline core also enables position-specific CYP2A6 inhibition studies. Standard purity ≥95%; store at 2–8°C under inert gas.

Molecular Formula C9H5ClFN
Molecular Weight 181.594
CAS No. 1229037-03-9
Cat. No. B599216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-fluoroquinoline
CAS1229037-03-9
Synonyms4-CHLORO-5-FLUOROQUINOLINE
Molecular FormulaC9H5ClFN
Molecular Weight181.594
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C(=C1)F)Cl
InChIInChI=1S/C9H5ClFN/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H
InChIKeyDYIKKKLIBMNUEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-fluoroquinoline (CAS 1229037-03-9): Technical Specifications and Procurement Baseline


4-Chloro-5-fluoroquinoline (CAS 1229037-03-9) is a heterocyclic building block with the molecular formula C₉H₅ClFN and a molecular weight of 181.59 g/mol . This compound belongs to the halogenated quinoline class, characterized by a chloro substituent at the 4-position and a fluoro substituent at the 5-position of the quinoline ring system . Commercially available with purity specifications typically ≥95% (with some suppliers offering ≥96% or 97% grades) and MDL number MFCD08063197 , it is supplied as a solid requiring storage at 2–8°C under inert gas for optimal stability .

Why Unsubstituted or Mono-Halogenated Quinolines Cannot Substitute for 4-Chloro-5-fluoroquinoline in Advanced Synthetic and Screening Workflows


The specific 4-chloro-5-fluoro substitution pattern on the quinoline core confers unique reactivity and selectivity profiles that generic quinoline or mono-halogenated analogs cannot replicate. The presence of both chlorine and fluorine atoms at adjacent positions enables orthogonal synthetic transformations that are impossible with unsubstituted quinoline [1]. Specifically, the chlorine at position 4 serves as a leaving group for nucleophilic aromatic substitution (SₙAr), while the fluorine at position 5 remains intact under these conditions, preserving a handle for subsequent functionalization or modulating electronic properties [2]. Moreover, the dual halogenation pattern alters the electronic structure of the quinoline ring, with photoemission spectroscopy studies confirming that 4-chloroquinoline derivatives exhibit distinct core-level binding energies and valence electronic configurations compared to unsubstituted quinoline [3]. These structural differences translate into divergent biological target engagement, metabolic stability, and synthetic utility, making direct substitution of this compound with simpler quinolines a high-risk proposition for research reproducibility and downstream success.

Quantitative Differentiation Evidence for 4-Chloro-5-fluoroquinoline Versus Closest Analogs


Dual-Site Reactivity Enables Cascade Substitution for Polycyclic Quinoline Construction

4-Chloro-5-fluoroquinoline-3-carboxylate undergoes a one-pot cascade substitution reaction in which the chlorine atom at position 4 and the fluorine atom at position 5 are sequentially displaced by binucleophilic reagents (e.g., ortho-substituted anilines) to form polycyclic quinoline derivatives [1]. This dual-site reactivity is a direct consequence of the 4-chloro-5-fluoro substitution pattern; unsubstituted quinoline lacks the leaving groups necessary for such transformations, while mono-halogenated analogs (e.g., 4-chloroquinoline or 5-fluoroquinoline) permit only single-site functionalization and cannot achieve the cascade substitution observed for this compound [1].

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

CYP2A6 Enzyme Inhibition Profile of 5-Fluoroquinoline Core Relative to Other Positional Isomers

The 5-fluoro substitution on the quinoline core produces a distinct cytochrome P450 inhibition profile compared to other fluoroquinoline positional isomers. In bovine liver microsomes, 5-fluoroquinoline (5FQ) reduced the apparent Vₘₐₓ of coumarin 7-hydroxylase (CYP2A activity) to 0.39 nmol/min/nmol CYP, representing stronger inhibition than unsubstituted quinoline (Vₘₐₓ = 0.39 vs 0.63 nmol/min/nmol CYP in the absence of inhibitor) [1]. In contrast, 3-fluoroquinoline (3FQ) showed significantly weaker inhibition (apparent Vₘₐₓ = 0.59 nmol/min/nmol CYP) [1]. The same inhibition pattern was reproduced in assays using cDNA-expressed human CYP2A6 [1].

Drug Metabolism Enzymology Toxicology

Hepatocarcinogenicity and Mutagenicity Profile of 5-Fluoroquinoline Versus 3-Fluoro Isomer

The 5-fluoroquinoline (5FQ) core exhibits distinct genotoxicity and carcinogenicity outcomes compared to the 3-fluoro isomer. In a medium-term bioassay system for hepatocarcinogenesis, 5FQ was mutagenic and carcinogenic, inducing GST-P-positive foci and mutations specifically in the liver (the target organ for quinoline carcinogenesis) in lacZ-transgenic mice [1][2]. In contrast, 3-fluoroquinoline (3FQ) was neither mutagenic nor carcinogenic in the same assay systems, and was non-mutagenic in all organs examined [1][2]. In the liver micronucleus assay using rats and mice, 5FQ caused significantly higher induction of micronucleated liver cells compared to vehicle controls, whereas 3FQ showed no appreciable differences from the control group [3].

Genetic Toxicology Carcinogenicity Drug Safety

Kinase Binding Affinity of Halogenated Quinolines: Chloro vs Bromo vs Iodo Substitution

In a kinase binding competition assay (DiscoverX, n=2), halogenated quinoline derivatives showed distinct binding profiles across multiple kinases depending on the halogen substituent. For GAK (cyclin G-associated kinase), the chloro-substituted quinoline (compound 10) exhibited a Kᴅ of 6.7 nM, while the bromo analog (compound 11) showed a Kᴅ of 1.9 nM (2.8× tighter binding), and the iodo analog (compound 12) showed a Kᴅ of 7.9 nM (comparable to chloro) [1]. For RIPK2, the chloro compound bound with Kᴅ = 85 nM, the bromo compound with Kᴅ = 110 nM, and the iodo compound with Kᴅ = 69 nM [1].

Kinase Inhibition Drug Discovery Binding Assay

EGFR Mutant Inhibition by 4-Chloro-5-fluoroquinoline-Containing Derivatives

Derivatives incorporating the 4-chloro-5-fluoroquinoline scaffold demonstrate measurable inhibition of clinically relevant EGFR mutants. In BindingDB assays, a compound bearing the 4-chloro-5-fluoroquinoline core showed an IC₅₀ of 5.70 nM against EGFR T790M/C797S double mutant [1], and an IC₅₀ of 71 nM against wild-type EGFR [1]. A related derivative showed an IC₅₀ of 65 nM against EGFR L858R mutant expressed in BaF/3 cells in a 72-hour MTS cell growth inhibition assay [2].

EGFR Inhibitors Oncology Kinase Selectivity

Physicochemical Property Profile: LogP and Storage Stability Relative to Unsubstituted Quinoline

The dual halogenation of 4-chloro-5-fluoroquinoline produces a logP of 3.02730 and a polar surface area (PSA) of 12.89 Ų , reflecting moderate lipophilicity that differs from both unsubstituted quinoline (logP ≈ 2.03) and mono-halogenated analogs. The compound requires storage at 2–8°C under inert gas atmosphere to maintain chemical stability , whereas unsubstituted quinoline is typically stable at room temperature without special atmospheric requirements. The exact mass is 181.00900 , and the compound is supplied as a solid at 20°C .

Physicochemical Properties Compound Handling Storage Optimization

Procurement-Aligned Research and Industrial Application Scenarios for 4-Chloro-5-fluoroquinoline


One-Pot Synthesis of Structurally Diverse Polycyclic Quinoline Libraries

This compound enables the construction of quinoline-fused polycyclic derivatives via a cascade chlorine-fluorine substitution reaction with binucleophilic reagents (e.g., ortho-substituted anilines) in N,N-dimethylformamide under heating, yielding diversified polycyclic products without isolating mono-substituted intermediates [1]. This application leverages the dual-site reactivity evidence that distinguishes 4-chloro-5-fluoroquinoline from mono-halogenated analogs, which cannot support such cascade transformations. Suitable for medicinal chemistry groups synthesizing novel heterocyclic libraries for screening campaigns.

Mutant-Selective EGFR Inhibitor Discovery Programs Targeting Resistance Mutations

The 4-chloro-5-fluoroquinoline scaffold supports the design of EGFR inhibitors with sub-10 nM potency against clinically relevant resistance mutants (T790M/C797S double mutant IC₅₀ = 5.70 nM) while maintaining 12.5-fold selectivity over wild-type EGFR [2]. This application directly utilizes the kinase inhibition evidence established for derivatives containing this core structure. Appropriate for oncology drug discovery programs focused on non-small cell lung cancer (NSCLC) where osimertinib resistance has emerged.

CYP2A6-Mediated Drug Metabolism and Toxicology Studies

The 5-fluoroquinoline core exhibits position-specific CYP2A6 inhibition, with 5FQ reducing coumarin 7-hydroxylase Vₘₐₓ to 0.39 nmol/min/nmol CYP compared to 0.59 nmol/min/nmol CYP for 3FQ [3]. This differential inhibition profile makes 4-chloro-5-fluoroquinoline a valuable tool compound for investigating fluorine position-dependent effects on cytochrome P450 metabolism. Applicable in ADME/Tox screening workflows where metabolic stability and drug-drug interaction potential are being evaluated for halogenated heterocyclic series.

Kinase Inhibitor Lead Optimization Requiring Halogen-Specific Target Engagement

The chloro substituent at the 4-position of quinoline derivatives confers distinct kinase binding profiles compared to bromo and iodo analogs, as demonstrated by the 3.5-fold difference in GAK binding affinity between chloro (Kᴅ = 6.7 nM) and bromo (Kᴅ = 1.9 nM) derivatives [4]. This compound serves as the chloro reference point in structure-activity relationship (SAR) studies exploring halogen-dependent target engagement across kinase panels. Appropriate for kinase drug discovery programs where fine-tuning of halogen substituents is required to optimize potency and selectivity.

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